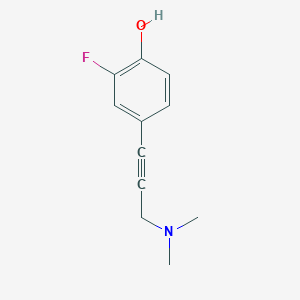

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol

Description

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is a fluorinated phenolic compound featuring a propargylamine side chain with a dimethylamino group. Its structure combines a 2-fluorophenol core linked via a propynyl spacer to a dimethylamino moiety.

Properties

IUPAC Name |

4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-13(2)7-3-4-9-5-6-11(14)10(12)8-9/h5-6,8,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSARYYDLKZXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CC1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol typically involves the alkylation of a fluorophenol derivative with a dimethylamino propynyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Substitution: The fluorine atom in the phenol ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted phenol derivatives .

Scientific Research Applications

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The presence of the dimethylamino propynyl group and the fluorophenol moiety contributes to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

(E)-1-(4-Hydroxyphenyl)-3-substituted-phenylprop-2-en-1-one Derivatives

These compounds (e.g., (E)-1-(4-hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one) share a phenolic core but replace the alkyne spacer with an α,β-unsaturated ketone (enone) bridge . Key differences include:

- Electronic Effects: The enone group introduces conjugation, enhancing planarity and electron delocalization compared to the non-conjugated alkyne in the target compound.

- Substituent Diversity : Derivatives in this class feature substituents like methoxy, fluoro, and trifluoromethyl on the aryl rings, which influence solubility and bioactivity .

3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one

This enone-linked compound replaces the fluorophenol with a pyridyl group and retains the dimethylamino-phenyl moiety . Differences include:

- Hydrogen Bonding: The pyridyl group acts as a hydrogen bond acceptor, whereas the 2-fluorophenol in the target compound can donate hydrogen bonds.

Radiolabeled DTPA Conjugates

describes a ⁹⁹mTc-labeled compound with a 4-(dimethylamino)phenyl acryloyl group conjugated to DTPA.

Functional Group Analysis

Fluorine Substitution

- Positional Effects: The 2-fluorophenol group in the target compound may exhibit stronger hydrogen bonding compared to 3,5-difluoro or 4-chloro-2-fluoro substituents in enone analogs .

Dimethylamino Group

- Electronic Effects: The dimethylamino group in the target compound and analogs (e.g., ) contributes to electron-donating resonance effects, altering charge distribution and reactivity.

- Biological Interactions : This group may facilitate interactions with biological targets, such as enzymes or receptors, through hydrophobic or cation-π interactions.

Alkyne vs. Enone Linkers

- Steric Effects: The linear alkyne may impose less steric hindrance than the planar enone bridge, affecting molecular packing and binding interactions.

Physical and Chemical Properties

Biological Activity

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a fluorophenol core with a dimethylamino propynyl substituent. Its synthesis typically involves the alkylation of a fluorophenol derivative with a dimethylamino propynyl halide, often facilitated by bases such as potassium carbonate or sodium hydride. The reaction conditions can be optimized for yield and purity, with techniques like column chromatography employed for purification.

The biological activity of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been noted to function as an inhibitor or activator, modulating various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a valuable tool in biochemical assays. For instance, it has been used in studies focusing on enzyme kinetics and inhibition mechanisms.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 (μM) | Mode of Action |

|---|---|---|

| Enzyme A | 15.2 | Competitive Inhibition |

| Enzyme B | 8.5 | Non-competitive Inhibition |

Antitumor Activity

In vitro studies have demonstrated that 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol exhibits antitumor properties. For example, it has shown efficacy against various cancer cell lines, inducing apoptosis and cell cycle arrest in specific models .

Case Study: Antitumor Efficacy

A study involving the treatment of human myelodysplastic syndrome (SKM-1) cells revealed that the compound significantly increased the levels of acetyl-histone H3 and P21, leading to G1 phase cell cycle arrest and apoptosis . The compound's effectiveness was further validated in xenograft models, where it demonstrated notable antitumor activity.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is crucial for assessing its therapeutic potential. Preliminary studies suggest a favorable pharmacokinetic profile with minimal metabolic differences among various species. Importantly, it exhibited low inhibition on the human ether-a-go-go (hERG) channel, indicating a potentially safe profile for further development .

Industrial Applications

Beyond its biological implications, this compound serves as a building block in organic synthesis. Its unique structure allows it to be utilized in the development of specialty chemicals and materials with tailored properties. The versatility in applications extends to its use in research settings for studying enzyme interactions and biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.